molecular formula C21H19N3O2S B2622720 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-68-4

2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B2622720
CAS RN: 893984-68-4
M. Wt: 377.46
InChI Key: BAGFKGPDDIMKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a methoxyphenyl group, and an imidazothiazole group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR (1H and 13C), HR-MS, and FT-IR .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, similar compounds have been found to undergo glutathione conjugation via an oxidative desulfation mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be studied using various experimental and theoretical methods. For example, the photophysical and electrochemical properties, as well as thermal stability, can be systematically studied .

Scientific Research Applications

Ghrelin Receptor Inverse Agonist

This compound is a potent antagonist/inverse agonist of the ghrelin receptor, growth hormone secretagogue receptor 1a (GHS-R1a) with an IC 50 of 4.6 nM . Ghrelin and GSHR are involved in regulation of food intake and long-term energy homeostasis .

Obesity and Metabolic Disorders Treatment

GSHR ligands, including this compound, are of interest for obesity and other metabolic disorders . They can potentially be used to regulate food intake and maintain long-term energy balance .

Reactive Metabolite Trapping Studies

The compound has been used in reactive metabolite trapping studies . These studies examine the bioactivation potential of ghrelin receptor inverse agonists .

Cytochrome P450 (CYP) Mediated S-Oxidation

The presence of the imidazo[2,1-b]thiazole scaffold in the compound raises a significant cause for concern, given the possibility of a cytochrome P450 (CYP) mediated S-oxidation on the thiazole sulfur .

Bioactivation to Reactive Species

Both the compound and its derivatives underwent oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species .

Drug Prejudice Scaffold

Imidazopyridine, which is structurally similar to the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could also have a wide range of applications in medicinal chemistry .

Material Science Applications

The compound’s structural character makes it useful in material science . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

Chemiluminescence Properties

Although not directly related to the compound, chemiluminescent compounds with similar structures have been used for the detection of active oxygen species produced during enzymatic reactions . This suggests potential applications of the compound in chemiluminescence-based assays .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-13-27-21-23-19(12-24(14)21)16-5-7-17(8-6-16)22-20(25)11-15-3-9-18(26-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFKGPDDIMKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

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